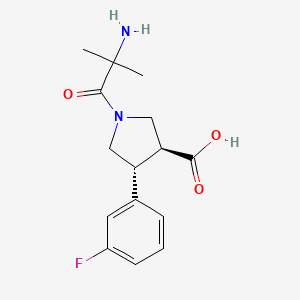

![molecular formula C14H10FN3O2 B5536784 1-[(4-氟苯氧基)乙酰基]-1H-1,2,3-苯并三唑](/img/structure/B5536784.png)

1-[(4-氟苯氧基)乙酰基]-1H-1,2,3-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole often involves multi-step chemical processes, including reactions such as hydroxylation, acylation, and cyclization. For instance, the synthesis of related benzotriazole derivatives can involve nucleophilic substitution reactions, followed by cyclization processes to form the benzotriazole ring (Gurram et al., 2015)(Gurram et al., 2015). These methods highlight the versatility and reactivity of benzotriazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole, is characterized by the presence of aromatic rings, which contribute to the stability and electronic properties of the molecule. Studies using spectroscopic and quantum chemical calculations, such as FT-IR, NMR, and UV-Vis spectroscopy, provide insights into the electronic structure, bond lengths, and angles, as well as the overall geometry of the molecule (Gökce et al., 2014)(Gökce et al., 2014).

Chemical Reactions and Properties

Benzotriazole derivatives participate in various chemical reactions, including coupling reactions, esterification, and nucleophilic substitutions. These reactions are facilitated by the reactive sites on the molecule, such as the nitrogen atoms in the benzotriazole ring and the acetyl group. For example, benzotriazole compounds can be used in the esterification of carboxylic acids with alcohols and phenols, showcasing their utility as reagents in organic synthesis (Balalaie et al., 2008)(Balalaie et al., 2008).

科学研究应用

环境检测与分析

苯并三唑,包括1-[(4-氟苯氧基)乙酰基]-1H-1,2,3-苯并三唑等衍生物,主要用作各种消费品中的紫外线(UV)光过滤器和稳定剂,如化妆品、护肤霜和汽车防冻系统。它们的广泛使用引起了环境问题,特别是它们在沉积物和污水中存在并持续存在的情况。张等人(2011)的研究重点是环境样品中的苯并三唑型缓蚀剂的测定,强调了监测这些化合物的重要性,因为它们具有潜在的雌激素活性,并且在环境中持续存在(Zi-Feng Zhang et al., 2011).

光解和降解研究

苯并三唑的环境归宿,包括在阳光下的光解降解,一直是研究的主题,以了解它们在天然水中的持久性和转化。Weidauer等人(2016)研究了苯并三唑的光解,揭示了各种光解产物的形成,并表明阳光光解是地表水中重要的降解途径。这项研究提供了对苯并三唑衍生物的潜在环境影响和降解途径的见解(Cindy Weidauer et al., 2016).

生物转化见解

已研究了苯并三唑在活性污泥中的生物转化,以阐明它们的生物降解机制。Huntscha等人(2014)确定了主要的转化产物和途径,有助于我们了解这些化合物的环境行为和处理。这项研究对于评估废水处理过程中苯并三唑的去除效率至关重要(Sebastian Huntscha et al., 2014).

化学氧化去除

关于苯并三唑的化学氧化研究,例如过氧乙酸与d电子金属离子的结合使用,已证明了从水中有效去除这些化合物的策略。Kiejza等人(2022)优化了苯并三唑紫外线过滤器的氧化程序,提出了一种减轻其环境影响的潜在方法(Dariusz Kiejza et al., 2022).

人体暴露与代谢

研究了多个国家中苯并三唑和苯并噻唑在人尿中的出现和代谢情况,以评估人体对这些化学物质的暴露。Asimakopoulos等人(2013)对这些化合物的存在和潜在健康影响进行了全面分析,强调了了解人体暴露途径的重要性(Alexandros G. Asimakopoulos et al., 2013).

属性

IUPAC Name |

1-(benzotriazol-1-yl)-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWPYSZMMAZBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzotriazol-1-yl)-2-(4-fluorophenoxy)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)